
8-(Trifluoromethoxy)quinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethoxy)quinoline-3,4-diamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 8-chloroquinoline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as stannic chloride or indium(III) chloride, can facilitate the reaction and improve efficiency . Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the production of the desired compound .
化学反応の分析
Types of Reactions
8-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.
Substitution: The trifluoromethoxy and diamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
科学的研究の応用
8-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs, particularly for targeting diseases like cancer and inflammatory conditions.
Biological Studies: It is used in studying enzyme interactions and protein-protein interactions due to its ability to form covalent bonds with biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 8-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
8-(Trifluoromethoxy)quinoline: This compound shares the trifluoromethoxy group but lacks the diamine functionality, making it less versatile in certain applications.
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: This derivative has a similar quinoline core but with different substituents, leading to distinct biological activities.
Uniqueness
8-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to the combination of the trifluoromethoxy group and the diamine functionality. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C10H8F3N3O |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
8-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-5-8(15)6(14)4-16-9(5)7/h1-4H,14H2,(H2,15,16) |
InChIキー |
PVQUVWGUSFCNAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


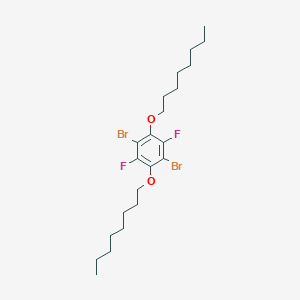
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
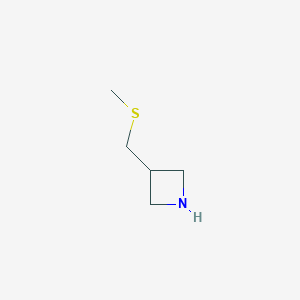
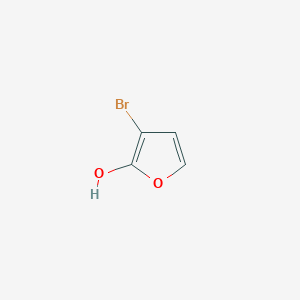
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
![trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
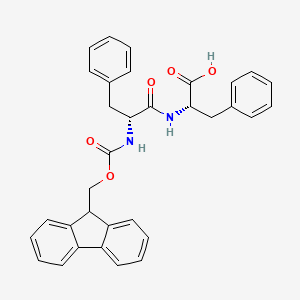

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)
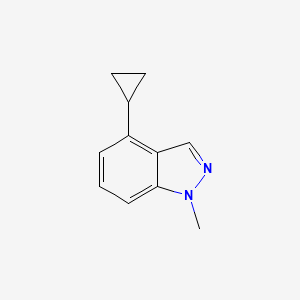
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
